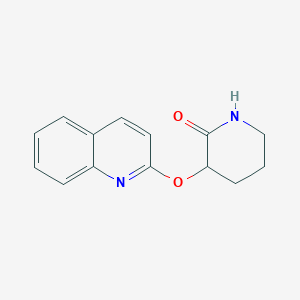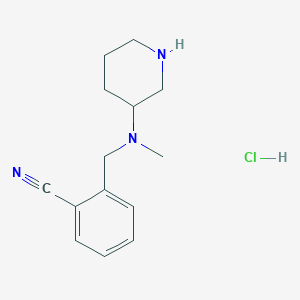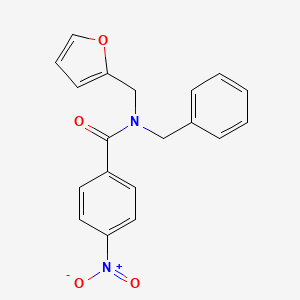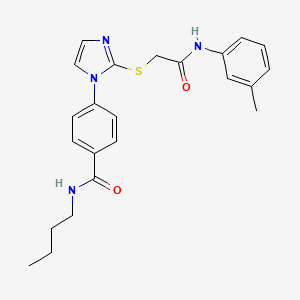![molecular formula C17H18F3N3O2 B2829666 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide CAS No. 866010-81-3](/img/structure/B2829666.png)
2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide, also known as MPT0B390, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound has been shown to have promising anticancer properties, making it a subject of interest for researchers in the field of oncology.
Aplicaciones Científicas De Investigación
Fluorinating Agents and Chemical Synthesis
One of the primary applications of related compounds involves their use as fluorinating agents in chemical synthesis. For instance, perfluoro-[N-(4-pyridyl)acetamide], a compound with a similar structure, has been demonstrated to be an effective site-selective electrophilic fluorinating agent under mild conditions. This property is particularly useful for modifying other compounds in a controlled manner, facilitating the development of novel chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Banks et al., 1996).
Antifungal Agents
Derivatives of the compound, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have shown broad-spectrum antifungal activities. These compounds have been identified as effective fungicidal agents against Candida species and show promise in treating fungal infections due to their in vitro activity against a variety of fungi species, including molds and dermatophytes. The development of these derivatives highlights the potential for designing new antifungal treatments (Bardiot et al., 2015).
Antimicrobial Activity
The compound's derivatives have also been explored for their antimicrobial properties. For example, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives exhibit significant antimicrobial activity against selected microbial species. This suggests their potential application in developing new antimicrobial agents with lesser toxicity and higher efficacy against resistant strains (Gul et al., 2017).
Neuroprotective and Dermatological Applications
In the realm of pharmaceuticals, related compounds have been patented for their diverse biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These applications demonstrate the versatility of the compound and its derivatives in contributing to various therapeutic areas (Habernickel, 2002).
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the pyrrole ring in the given compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bonding and π-π interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with the given compound, are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can affect various cellular processes, including viral replication, inflammation, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Similar compounds have been shown to exert various biological effects, such as inhibiting viral replication, reducing inflammation, killing cancer cells, inhibiting hiv infection, scavenging free radicals, inhibiting microbial growth, treating tuberculosis, managing diabetes, treating malaria, and inhibiting cholinesterase .
Action Environment
For instance, a related compound, 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, has been shown to exhibit herbicidal activity against Phalaris minor, a weed of wheat crop fields, under laboratory-controlled conditions .
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c18-17(19,20)13-3-4-15(23-5-1-2-6-23)14(11-13)21-16(24)12-22-7-9-25-10-8-22/h1-6,11H,7-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWGNONNCMGYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)

![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)

![(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2829593.png)

![N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B2829597.png)
![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)


